2-(Biphenyl-4-yl)-2-oxoethyl 4-bromo-3-nitrobenzoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 4-bromo-3-nitrobenzoate is an organic compound that features a biphenyl group, a bromine atom, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-bromo-3-nitrobenzoate typically involves a multi-step process. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Esterification: The formation of the ester linkage between the biphenyl and benzoate groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like bromine for bromination and nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-bromo-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the nitro and bromine groups can participate in specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-4-biphenylyl 4-bromo-3-nitrobenzoate: Similar structure but with a methyl group instead of an oxoethyl group.
Biphenyl derivatives: Compounds with variations in the substituents on the biphenyl ring.
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 4-bromo-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14BrNO5 |
---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C21H14BrNO5/c22-18-11-10-17(12-19(18)23(26)27)21(25)28-13-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
PEJSDYMAGAFUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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